molecular formula C10H11N3 B1349387 3-Methyl-4-phenyl-1H-pyrazol-5-amine CAS No. 31924-81-9

3-Methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B1349387
CAS RN: 31924-81-9
M. Wt: 173.21 g/mol
InChI Key: UMDNRKCXSUJMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-phenyl-1H-pyrazol-5-amine is a compound with the molecular formula C10H11N3 and a molecular weight of 173.2212. It belongs to the family of 5-aminopyrazole derivatives, which are bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries3.



Synthesis Analysis

The synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine is not explicitly mentioned in the search results. However, it’s known that aminopyrazole derivatives can be synthesized through various methods, including reactions with different metal catalysts in acetic acid and acetonitrile solvents4. Another method involves sequential cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate, followed by a reduction and reaction with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides5.



Molecular Structure Analysis

The InChI code for 3-Methyl-4-phenyl-1H-pyrazol-5-amine is 1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)12. The Canonical SMILES is CC1=C(C(=NN1)N)C2=CC=CC=C22. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Methyl-4-phenyl-1H-pyrazol-5-amine are not provided in the search results. However, it’s known that aminopyrazole derivatives can react with various compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific products6.



Physical And Chemical Properties Analysis

3-Methyl-4-phenyl-1H-pyrazol-5-amine is a solid at room temperature1. It has a purity of 95%1. Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.


Scientific Research Applications

Hydrogen-Bonded Structural Analysis

3-Methyl-4-phenyl-1H-pyrazol-5-amine has been studied for its hydrogen-bonded structures. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into complex sheets by hydrogen bonds, showcasing the compound's potential in molecular structure studies (Portilla et al., 2007).

Impact on Reductive Cyclization in Pyrazole Derivatives

Studies have explored the role of 3-Methyl-4-phenyl-1H-pyrazol-5-amine in the reductive cyclization of pyrazole derivatives. The existence of intramolecular hydrogen bonds is a crucial factor affecting the reactivity of these compounds, as demonstrated through XRD and DFT studies (Szlachcic et al., 2020).

Application in Dye Synthesis

The compound is integral in synthesizing new heterocycles with dyeing properties. It has been used to create azo and bisazo dyes, indicating its significance in the dye industry and possibly in biological applications (Bagdatli & Ocal, 2012).

Tautomerism Studies in Azo Dyes

3-Methyl-4-phenyl-1H-pyrazol-5-amine has been used to study tautomerism in azo dyes. These studies are essential for understanding the NMR properties of azo dyes, showcasing the compound's utility in molecular spectroscopy (Deneva et al., 2019).

Role in Anti-Inflammatory Properties

Research indicates its application in studying anti-inflammatory properties. For instance, 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, a derivative, has been analyzed for its atropisomeric relationships, contributing valuable insights into the pharmacological profile of anti-inflammatory agents (Veloso et al., 2012).

Synthesis and Characterization in Pyrazole Derivatives

The compound's derivatives have been synthesized and characterized for their potential in bioactivity. Studies have explored their structure and applications in pharmacophore identification for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Applications in Organic Synthesis

It's used in organic synthesis, such as in the synthesis of pyrazolopyrimidines and pyrazoloquinazolines, demonstrating its versatility in creating complex organic molecules (Kryl'skiĭ et al., 2010).

Catalytic Applications

The compound has been used in studies exploring catalysis, such as in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones under solvent-free conditions, highlighting its potential in green chemistry applications (Wu et al., 2010).

Future Directions

The future directions of research on 3-Methyl-4-phenyl-1H-pyrazol-5-amine are not explicitly mentioned in the search results. However, given the wide range of applications of aminopyrazole derivatives in the pharmaceutical and agrochemical industries3, it’s likely that future research will continue to explore the synthesis, properties, and potential applications of these compounds.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNRKCXSUJMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975823
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Methyl-4-phenyl-1H-pyrazol-5-amine

CAS RN

31924-81-9, 60419-81-0
Record name 5-Amino-3-methyl-4-phenylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 60419-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 5
3-Methyl-4-phenyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-phenyl-1H-pyrazol-5-amine

Citations

For This Compound
24
Citations
IV Ledenyova, VV Didenko… - Journal of …, 2013 - Wiley Online Library
… Diazotization of 3-methyl-4-phenyl-1H-pyrazol-5-amine 1 in hydrochloric acid has been reported to afford the corresponding diazonium salt 2. The latter underwent azocoupling with a …
Number of citations: 28 onlinelibrary.wiley.com
ES Denislamova, NV Bubnov, ZG Aliev… - Russian Journal of …, 2011 - Springer
… The described reaction of pyrrolediones I with 3-methyl-4-phenyl-1H-pyrazol-5amine (II) as difunctional nitrogen-centered nucleophile may be regarded as a new method of synthesis of …
Number of citations: 6 link.springer.com
AM Abdelmoniem, RE Abdelwahab… - Journal of …, 2023 - Wiley Online Library
… On the other hand, substitution of 2-amino-1H-benzo[d]imidazole 16 with 3-methyl-4-phenyl-1H-pyrazol-5-amine (21) in a trial to synthesize N-phenyl-2-(4-(8-oxo-hexahydropyrazolo[5,1…
Number of citations: 3 onlinelibrary.wiley.com
ES Denislamova, ZG Aliev, AN Maslivets - Russian journal of organic …, 2009 - Springer
… We found that methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates Ia and Ib reacted with an equimolar amount of 3-methyl-4-phenyl-1Hpyrazol-5-amine (II) in …
Number of citations: 1 link.springer.com
AM Abdelmoniem, MA Ramadan… - Journal of …, 2017 - Wiley Online Library
… A mixture of dimedone 1 (1 g, 7.14 mmol) and 3-methyl-4-phenyl-1H-pyrazol-5-amine 2a (1.24 g, 7.17 mmol) or ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate 2b (1.65 g, 7.14 mmol…
Number of citations: 8 onlinelibrary.wiley.com
SAS Ghozlan, MA Ramadan… - Organic …, 2018 - pdfs.semanticscholar.org
… The reaction of 3-methyl-4-phenyl-1H-pyrazol-5-amine 1 with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3oxopropanenitrile 2 in toluene at reflux afforded 7-amino-2-methyl-3-phenylpyrazolo[1,5-…
Number of citations: 4 pdfs.semanticscholar.org
AM Abdelmoniem, MA Ramadan, SAS Ghozlan… - …, 2023 - Wiley Online Library
… Recently, we reported the synthesis of 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one 3 from the reaction of 3-methyl-4-phenyl-1H-pyrazol-5-amine 1 with 3-(3,5-dimethyl…
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
… Unexpectedly, 3-methyl-4-phenyl-1H-pyrazol-5-amine (314) reacted with methyl 3-aroyl-4,5-dioxo-1-aryl-4,5-dihydro-1H-pyrrole-2-carboxylates 313a-f under reflux conditions to yield …
Number of citations: 5 www.ingentaconnect.com
CS de Melo, TS Feng, R van der Westhuyzen… - Bioorganic & Medicinal …, 2015 - Elsevier
… Ethyl acetoacetate (7.6 ml, 60.3 mmol) was added dropwise to a stirred solution of 3-methyl-4-phenyl-1H-pyrazol-5-amine (10.0 g, 54.8 mmol) in acetic acid (50 ml) and refluxed at 120 …
Number of citations: 42 www.sciencedirect.com
DM Carter, E Specker, PH Małecki… - Journal of Medicinal …, 2021 - ACS Publications
Jumonji domain-containing lysine demethylase (KDM) enzymes are encoded by genes of the KDM superfamily. Activities of the KDM4 subfamily promote aggressive phenotypes …
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.